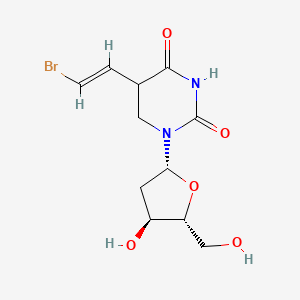
5-(2-Bromovinyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)dihydropyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine, 5-(2-bromoethenyl)-2’-deoxy- is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains a bromovinyl group at the 5-position and a deoxy modification at the 2’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-(2-bromoethenyl)-2’-deoxy- typically involves the bromination of a uridine derivative followed by deoxygenation. The process begins with the protection of hydroxyl groups on uridine, followed by the introduction of a bromovinyl group at the 5-position. Deprotection steps are then carried out to yield the final compound.
Industrial Production Methods
Industrial production methods for Uridine, 5-(2-bromoethenyl)-2’-deoxy- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Uridine, 5-(2-bromoethenyl)-2’-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromovinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Uridine, 5-(2-bromoethenyl)-2’-deoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its antiviral properties, particularly against herpes viruses.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of Uridine, 5-(2-bromoethenyl)-2’-deoxy- involves its incorporation into viral DNA, where it acts as a chain terminator. This inhibits the replication of the virus by preventing the elongation of the viral DNA strand. The compound targets viral DNA polymerases, which are essential for viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brivudine: Another nucleoside analog with antiviral properties.
Sorivudine: Similar in structure and function, used for treating varicella-zoster virus infections.
Uniqueness
Uridine, 5-(2-bromoethenyl)-2’-deoxy- is unique due to its specific modifications, which confer distinct biochemical properties. Its bromovinyl group and deoxy modification make it particularly effective in inhibiting viral DNA polymerases, setting it apart from other nucleoside analogs.
Eigenschaften
Molekularformel |
C11H15BrN2O5 |
|---|---|
Molekulargewicht |
335.15 g/mol |
IUPAC-Name |
5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H15BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,6-9,15-16H,3-5H2,(H,13,17,18)/b2-1+/t6?,7-,8+,9+/m0/s1 |
InChI-Schlüssel |
GRDTXSMMJNZZPP-FEMWSMFUSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/Br)CO)O |
Kanonische SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CBr)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


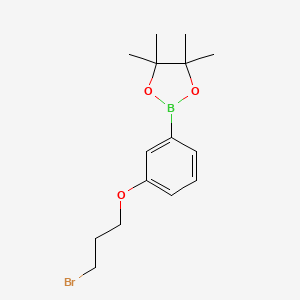
![1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12338752.png)
![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B12338770.png)


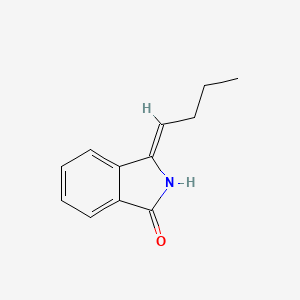


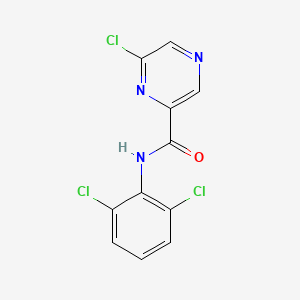
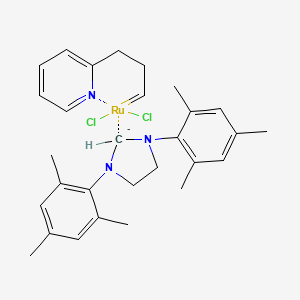
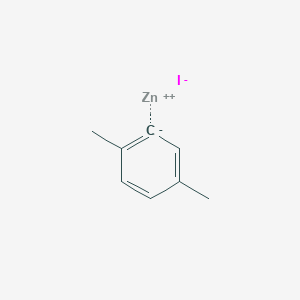
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)
